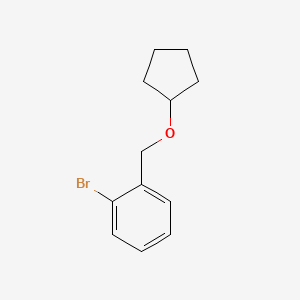2-Bromobenzyl cyclopentyl ether
CAS No.: 1247592-54-6
Cat. No.: VC3397636
Molecular Formula: C12H15BrO
Molecular Weight: 255.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1247592-54-6 |
|---|---|
| Molecular Formula | C12H15BrO |
| Molecular Weight | 255.15 g/mol |
| IUPAC Name | 1-bromo-2-(cyclopentyloxymethyl)benzene |
| Standard InChI | InChI=1S/C12H15BrO/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2 |
| Standard InChI Key | HTVSZADWECRLDN-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)OCC2=CC=CC=C2Br |
| Canonical SMILES | C1CCC(C1)OCC2=CC=CC=C2Br |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅BrO |
| Molecular Weight | 255.15 g/mol |
| Physical Appearance | Not specified in available literature |
| Density | Not available in current research |
| Melting Point | Not available in current research |
| Boiling Point | Not available in current research |
| Flash Point | Not available in current research |
These basic physical properties establish the foundation for understanding the compound's behavior in various chemical environments . The presence of the bromine atom at the ortho position likely influences the electron distribution within the molecule, potentially affecting its reactivity compared to other isomers.
Synthesis and Preparation Methods
Reaction Conditions
The optimal reaction conditions for synthesizing 2-bromobenzyl cyclopentyl ether likely include:
-
Solvent selection: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or cyclopentyl methyl ether (CPME) may be suitable. CPME has been noted as an effective solvent in related reactions .
-
Base selection: Strong bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are typically used in ether syntheses to deprotonate the alcohol component.
-
Temperature and time: The reaction likely requires moderate heating (50-80°C) for several hours to achieve good yields.
-
Catalysts: Potential catalysts might include phase-transfer catalysts or palladium-based systems to enhance reaction efficiency.
The choice of specific conditions would depend on the scale of synthesis, desired purity, and available equipment.
Chemical Reactivity and Applications
Types of Reactions
2-Bromobenzyl cyclopentyl ether can potentially participate in various chemical reactions due to its structural features. The main reactive sites include:
-
The bromine atom: Susceptible to nucleophilic aromatic substitution, metal-halogen exchange, and cross-coupling reactions.
-
The ether linkage: Can undergo cleavage under acidic conditions or with strong nucleophiles.
-
The benzyl position: Reactive in substitution and oxidation reactions.
Based on similar compounds, likely reactions include:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
-
Lithium-halogen exchange followed by electrophilic trapping
-
Nucleophilic aromatic substitution
-
Ether cleavage under acidic conditions
Palladium-catalyzed reactions have been documented for related compounds, suggesting their potential applicability to 2-bromobenzyl cyclopentyl ether as well .
Applications in Organic Chemistry
In organic chemistry, 2-bromobenzyl cyclopentyl ether may serve as:
-
A useful building block for more complex organic molecules
-
An intermediate in the synthesis of pharmaceutical compounds
-
A substrate for studying ether functionalities and their reactions
-
A model compound for investigating aromatic substitution patterns
The ortho-bromine position provides a unique reactivity profile compared to other isomers, making it valuable for specific synthetic pathways where regioselectivity is important.
Comparison with Structurally Similar Compounds
Isomeric Forms
2-Bromobenzyl cyclopentyl ether has several isomeric forms, including the 4-bromo isomer (4-bromobenzyl cyclopentyl ether). Comparing these isomers provides insight into how the position of the bromine atom affects chemical and physical properties.
| Property | 2-Bromobenzyl cyclopentyl ether | 4-Bromobenzyl cyclopentyl ether |
|---|---|---|
| CAS Number | 1247592-54-6 | 1250422-35-5 |
| Molecular Formula | C₁₂H₁₅BrO | C₁₂H₁₅BrO |
| Molecular Weight | 255.15 g/mol | 255.155 g/mol |
| IUPAC Name | 1-bromo-2-(cyclopentyloxymethyl)benzene | 1-bromo-4-(cyclopentyloxymethyl)benzene |
| InChIKey | Not available in current research | GFXUQESZSCMBEC-UHFFFAOYSA-N |
The 4-bromo isomer has been noted for its potential applications in medicinal chemistry research, suggesting similar possibilities for the 2-bromo isomer. The different positions of the bromine atom would likely result in different electronic distributions and steric considerations, potentially affecting reactivity in various chemical transformations.
Related Chemical Derivatives
Several compounds structurally related to 2-bromobenzyl cyclopentyl ether have been documented in the literature. These include:
-
2-Bromobenzyl alcohol, n-pentyl ether (C₁₂H₁₇BrO): Contains a linear pentyl group instead of the cyclic cyclopentyl group .
-
Cyclopentyl (2-bromophenyl)methanol (C₁₂H₁₅BrO): Contains a hydroxyl group instead of an ether linkage, changing the functional group chemistry significantly.
-
Cyclopentyl methyl ether (CPME): A simpler ether that has been used as a solvent in various organic reactions, including palladium-catalyzed processes .
These structural variations demonstrate the versatility of bromobenzyl and cyclopentyl moieties in organic chemistry and highlight potential directions for future research involving 2-bromobenzyl cyclopentyl ether.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume